molecular formula C5H12N2O B130360 N-(3-aminopropyl)acetamide CAS No. 4078-13-1

N-(3-aminopropyl)acetamide

Cat. No. B130360
CAS RN: 4078-13-1
M. Wt: 116.16 g/mol
InChI Key: YFZBPSXRYCOKCW-UHFFFAOYSA-N
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Description

The compound N-(3-aminopropyl)acetamide is a chemical intermediate that appears to be involved in various synthetic processes for the production of pharmaceuticals and other biologically active molecules. While the provided papers do not directly discuss N-(3-aminopropyl)acetamide, they do provide insights into the synthesis and properties of structurally related acetamide derivatives, which can be informative for understanding the broader context of acetamide chemistry.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. One study reports the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, highlighting the 'V' shape of the molecules and the intermolecular interactions that generate 3-D arrays . Another paper describes the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, with details on its intermolecular hydrogen bonds . These structural insights are valuable for understanding how the molecular conformation of acetamide derivatives, including N-(3-aminopropyl)acetamide, may influence their interaction with biological targets.

Chemical Reactions Analysis

The reactivity of acetamide derivatives is explored in several papers. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide is achieved using a novel Pd/C catalyst, demonstrating a green synthesis approach . Another study synthesizes N-phenoxypropylacetamide derivatives with antiulcer activity, indicating the potential for acetamide derivatives to undergo further functionalization to enhance their pharmacological properties . These findings suggest that N-(3-aminopropyl)acetamide could also participate in various chemical reactions to yield biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are essential for their application in drug design and synthesis. The synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives is reported, with an evaluation of their activity against enzymes, demonstrating the importance of these properties in medicinal chemistry . Additionally, the anticonvulsant activities of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides are linked to their molecular features, such as hydrogen bonding and hydrophilic/hydrophobic interactions . These aspects are likely relevant to the properties of N-(3-aminopropyl)acetamide as well.

Scientific Research Applications

Synthesis and Molecular Docking

N-(3-aminopropyl)acetamide derivatives are synthesized for various applications, including anticancer drugs. One such derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been synthesized and its structure analyzed, demonstrating potential for targeting the VEGFr receptor in cancer therapy (Sharma et al., 2018).

Chemical Synthesis Techniques

The compound N-(2-aminoethyl)- or N-(3-aminopropyl)cytisine, related to N-(3-aminopropyl)acetamide, has been synthesized using specific chemical techniques. This involves the reduction of the amide with specific reagents (Shishkin et al., 2012).

Green Synthesis in Dye Production

N-(3-Amino-4-methoxyphenyl)acetamide, a variant of N-(3-aminopropyl)acetamide, is used as an intermediate in azo disperse dyes production. A novel catalyst was developed for its green synthesis, highlighting the environmental benefits and efficiency in dye production (Zhang Qun-feng, 2008).

Photoinitiator for Polymer Networks

A derivative of N-(3-aminopropyl)acetamide, namely 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, has been synthesized and used as a nano-photoinitiator in air atmosphere for preparing poly(methyl methacrylate) hybrid networks. This demonstrates its potential in advanced material science and polymer chemistry (Batibay et al., 2020).

Environmental Analysis

Derivatives of N-(3-aminopropyl)acetamide, such as 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, are used as molecular probes for detecting trace amounts of carbonyl compounds in environmental water samples. This application is crucial for environmental monitoring and analysis (Houdier et al., 2000).

Astrochemistry

In astrochemistry, the reaction of hydrogen atoms with acetamide (a molecule containing a related structure to N-(3-aminopropyl)acetamide) is studied, providing insights into the formation of complex organic molecules in interstellar mediums. This research offers a deeper understanding of chemical processes in space (Haupa et al., 2020).

properties

IUPAC Name

N-(3-aminopropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(8)7-4-2-3-6/h2-4,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZBPSXRYCOKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549626
Record name N-(3-Aminopropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)acetamide

CAS RN

4078-13-1
Record name N-(3-Aminopropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
V Suryanti, FR Wibowo, T Kusumaningsih… - AIP Conference …, 2016 - pubs.aip.org
Eugenol having various substituents on the aromatic ring (hydroxy, methoxy and allyl) are useful for starting material in synthesizing of its derivatives. Eugenol derivatives have shown …
Number of citations: 5 pubs.aip.org
MM Abdel‐Monem, K Ohno - Journal of pharmaceutical …, 1978 - Wiley Online Library
Polyamine levels were determined by high‐pressure liquid chromatography in the unhydrolyzed 24‐hr urine obtained from 15 cancer patients and nine normal subjects. N 1 ‐…
Number of citations: 79 onlinelibrary.wiley.com
E Ansu-Gyeabourh, E Amoah, C Ganesa… - Journal of the …, 2020 - ACS Publications
Monoacylation of symmetrical diamine is achieved when the primary α,ω-diamines (carbon numbers n = 3, 5 and 12) are diluted in ethyl acetate, and the resultant mixture is …
Number of citations: 16 pubs.acs.org
RT Markiw - Biochemical medicine, 1977 - Elsevier
Urinary excretion of the acetylated products of 2-aminoethanol, 1-aminobutane, 1,2-diaminoethane, 1,3-diaminopropane, and 1,5-diaminopentane were studied. Traces of N-(2-…
Number of citations: 4 www.sciencedirect.com
G Huang, R Pan, H He, BF Yang, GY Yang - Journal of Cluster Science, 2015 - Springer
Two new pentaborate clusters, [MPD][B 5 O 6 (OH) 4 ] (1, MPD = 2-methyl-1,4,5,6-tetrahydropyrimidine-3-ium) and SrB 5 O 8 (OH) H 2 O (2), have been hydro(solvo)thermally …
Number of citations: 5 link.springer.com
Y Hai, SA Shinsky, NJ Porter… - Nature communications, 2017 - nature.com
Cationic polyamines such as spermidine and spermine are critical in all forms of life, as they regulate the function of biological macromolecules. Intracellular polyamine metabolism is …
Number of citations: 160 www.nature.com
J Spychała - Magnetic Resonance in Chemistry, 2003 - Wiley Online Library
On the basis of a comparison of chemical shifts and wavenumbers of several secondary thioamides and amides having monocationic substituents attached to thiocarbamoyl or …
J Armalytė, A Čepauskas, G Šakalytė… - Nature …, 2023 - nature.com
Acinetobacter baumannii is a nosocomial pathogen highly resistant to environmental changes and antimicrobial treatments. Regulation of cellular motility and biofilm formation is …
Number of citations: 1 www.nature.com
MH Klingele, B Moubaraki, KS Murray… - … –A European Journal, 2005 - Wiley Online Library
The employment of a strategy based on nucleophilic substitution, rather than Schiff base condensation, for the preparation of 1,2,4‐triazole‐based ligands has been investigated and …
SA Shinsky, DW Christianson - Biochemistry, 2018 - ACS Publications
Polyamines such as putrescine, spermidine, and spermine are small aliphatic cations that serve myriad biological functions in all forms of life. While polyamine biosynthesis and cellular …
Number of citations: 33 pubs.acs.org

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